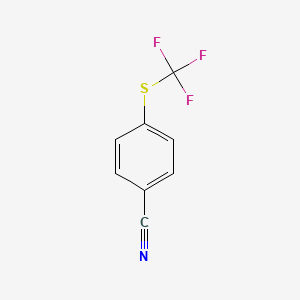

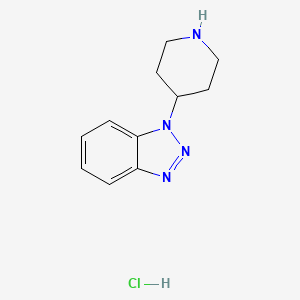

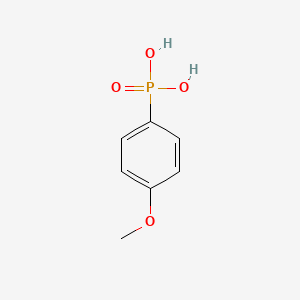

![molecular formula C11H13ClN2O4S B1303544 1-[(4-氯-3-硝基苯基)磺酰基]哌啶 CAS No. 53162-43-9](/img/structure/B1303544.png)

1-[(4-氯-3-硝基苯基)磺酰基]哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine" is a sulfonamide derivative that is part of a broader class of compounds known for their diverse biological activities. Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group. Piperidine, a six-membered ring with one nitrogen atom, is a common structural motif in many pharmaceuticals and is known for its versatility in drug design due to its conformational stability and ability to mimic the peptide bond .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. In the case of piperidine derivatives, this can be achieved by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of a solvent like methylene dichloride and a base such as triethylamine . The synthesis of related compounds has been demonstrated, where the piperidine ring is functionalized with various substituents to yield compounds with potential antimicrobial properties . The synthesis process is often followed by characterization using spectroscopic techniques such as 1H-NMR, IR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often elucidated using X-ray crystallography. For instance, the crystal structure of a related compound, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, shows that the piperidine ring adopts a chair conformation, which is a common and stable conformation for this type of ring . The geometry around the sulfonyl group (S atom) is typically distorted tetrahedral . The crystal structures can provide insights into the conformational preferences and potential intermolecular interactions that may be relevant for the biological activity of these compounds .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on the functional groups present on the aromatic ring and the piperidine moiety. These reactions can include further substitution reactions, where different electrophiles react with the oxygen or nitrogen atoms present in the molecule . The nature of the substituents on the aromatic ring can significantly influence the reactivity and the resulting biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group and the aromatic ring can affect the compound's solubility, boiling point, and melting point. The piperidine ring's chair conformation contributes to the molecule's stability and can influence its binding to biological targets . The spectroscopic properties, such as IR and NMR spectra, provide valuable information about the functional groups present and can be used to confirm the identity and purity of the synthesized compounds .

科学研究应用

抗癌活性

类似于“1-[(4-氯-3-硝基苯基)磺酰基]哌啶”衍生物的一个重要应用是开发潜在的抗癌药物。例如,Rehman等人(2018年)的研究侧重于合成携带4-哌啶基-1,3,4-噁二唑的丙酰胺衍生物,评估它们作为有前途的抗癌药物。这些化合物在体外表现出强大的抗癌活性,暗示它们在进一步的体内研究中可能具有潜在的治疗用途 (Rehman et al., 2018)。

抗微生物活性

另一个应用涉及合成1-苯基亚苄基磺酰基-4-(3-(哌啶-4-基)丙基)哌啶衍生物,这些衍生物显示出显著的抗微生物活性。Vinaya等人(2009年)进行的研究突出了这些衍生物对影响番茄植物的细菌和真菌病原体的有效性,表明它们在农业应用中可能作为抗微生物剂 (Vinaya et al., 2009)。

酶抑制用于治疗应用

与“1-[(4-氯-3-硝基苯基)磺酰基]哌啶”相关的化合物也被探索其酶抑制性质,具有潜在的治疗意义。例如,Khalid等人(2013年)合成了2-O-取代衍生物,并评估了它们对脂氧合酶、乙酰胆碱酯酶和丁酰胆碱酯酶等酶的生物活性,发现它们具有有前途的活性,特别是对丁酰胆碱酯酶 (Khalid et al., 2013)。

腐蚀抑制

在材料科学领域,“1-[(4-氯-3-硝基苯基)磺酰基]哌啶”的衍生物已被研究其作为缓蚀剂的潜力。Sankarapapavinasam等人(1991年)研究了哌啶及其衍生物对硫酸铜腐蚀的影响,证明它们在降低腐蚀速率方面的有效性 (Sankarapapavinasam et al., 1991)。

未来方向

The future directions for “1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

1-(4-chloro-3-nitrophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4S/c12-10-5-4-9(8-11(10)14(15)16)19(17,18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPKFPRPNYXJDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377650 |

Source

|

| Record name | 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine | |

CAS RN |

53162-43-9 |

Source

|

| Record name | 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

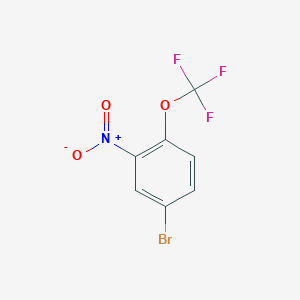

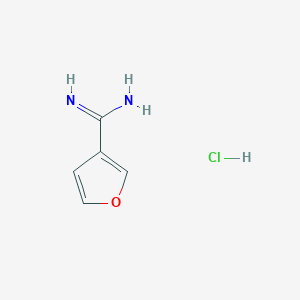

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1303474.png)

![Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1303484.png)